![molecular formula C17H28BNO2 B2756117 Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 2484920-07-0](/img/structure/B2756117.png)
Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a complex organic compound. It is a derivative of the 1,3,2-dioxaborolane group, which is a class of boron-containing organic compounds . This compound is an important intermediate in the synthesis of many biologically active compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . The synthesis process typically involves multiple steps, including several substitution reactions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the 1,3,2-dioxaborolane group is a key feature of its structure . Further analysis of the molecular structure can be done using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo substitution reactions during its synthesis . Additionally, it can be used as an intermediate in the synthesis of other compounds, indicating its potential to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties, such as its density, melting point, and boiling point, can also be determined .Scientific Research Applications
The compound 2-Methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine is a boronic acid derivative commonly used in organic synthesis, particularly in cross-coupling reactions. Here’s a comprehensive analysis of its scientific research applications:
Suzuki-Miyaura Cross-Coupling
This compound is frequently used in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst . This reaction is pivotal in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Transition Metal-Catalyzed Borylation
It serves as a reagent for transition metal-catalyzed borylation . This process introduces a boron group into organic molecules, which can be further transformed into other functional groups or used to construct complex molecules .
Drug Discovery and Development
In drug discovery, this compound is utilized to create boron-containing pharmaceuticals . Boron atoms in drugs can improve binding affinity and selectivity towards biological targets, leading to the development of more effective medicines .
Material Science
In material science, it is used to synthesize organic electronic materials . Boronic acid derivatives are integral in creating organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to facilitate electron transport .
Peptide Coupling
This compound can act as a peptide coupling reagent . It enables the formation of peptide bonds between amino acids, which is essential in the production of peptides and proteins for therapeutic use .
Molecular Recognition
It plays a role in molecular recognition processes. The boronic acid moiety can form reversible covalent complexes with diols and other polyols, which is useful in sensor applications and in the separation of biomolecules .
Organic Synthesis
In organic synthesis, it is used for stereoselective transformations . The presence of the boronic acid group can influence the stereochemistry of the resulting products, which is crucial for the synthesis of chiral molecules .
Catalysis
Lastly, it is involved in catalysis . Boronic acids can act as catalysts or co-catalysts in various chemical reactions, enhancing reaction rates and selectivity .
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine requires appropriate safety measures. It’s important to wear protective gloves, clothing, and eye/face protection . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKQQNEJFWZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)
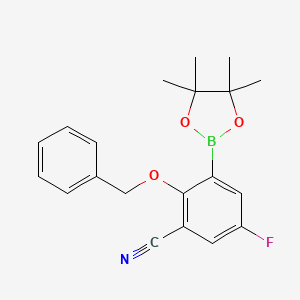
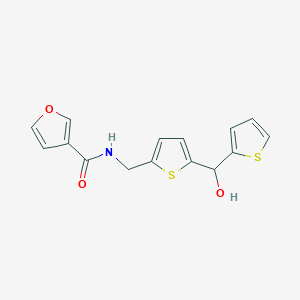
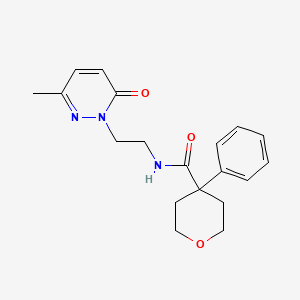
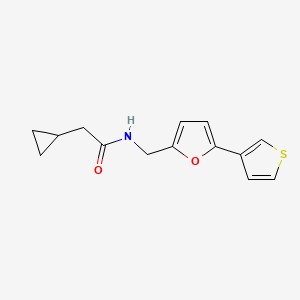
![Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B2756048.png)
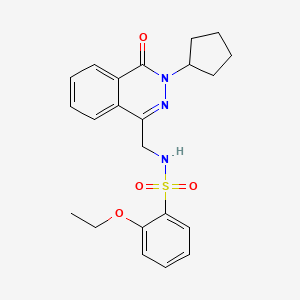
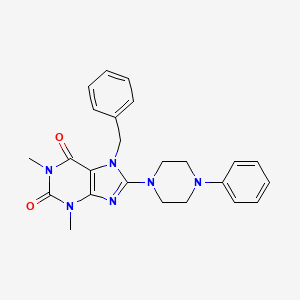
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)

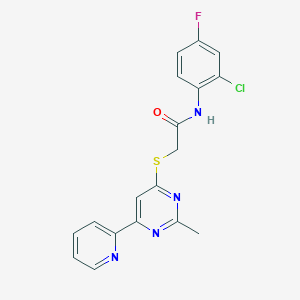
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)